molecular formula C14H11N3O2 B3174147 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid CAS No. 951908-54-6

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid

Cat. No.: B3174147
CAS No.: 951908-54-6
M. Wt: 253.26 g/mol
InChI Key: GQCWKBBRLPUSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid can undergo various types of chemical reactions:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid include other benzotriazole derivatives such as:

These compounds share the benzotriazole core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

3-(benzotriazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)15-16-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCWKBBRLPUSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
Reactant of Route 2
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3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
Reactant of Route 3
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
Reactant of Route 4
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
Reactant of Route 5
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
Reactant of Route 6
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid

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